Diazoluminolmelanin
Description
Historical Context and Development of Luminescent Biopolymers
The study of luminescent materials has a long history, with the term "luminescence" first introduced by the German physicist Eilhard Wiedemann in 1888. researchgate.net The development of luminescent polymers, however, is a more recent endeavor, gaining significant momentum in the late 20th century. researchgate.net The primary goal in this field has been the creation of materials with specific light-emitting properties for applications ranging from light-emitting diodes (LEDs) to sensitive bio-imaging and sensors. tandfonline.com
A significant challenge in the field of chemiluminescence has been the development of probes that are highly sensitive and function effectively under physiological conditions, often requiring a catalyst to initiate the light-emitting reaction. nih.gov In this context, Diazoluminolmelanin represents a notable advancement. It was first synthesized in 1990 by researchers at the United States Air Force School of Aerospace Medicine with the specific aim of creating a water-soluble derivative of luminol (B1675438) that could generate sustained, high-level luminescence under physiological pH without the need for a catalyst. nih.govtandfonline.com This was achieved through a diazotization reaction with 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol) and 3-amino-L-tyrosine, resulting in the orange-brown anionic polymer DALM. nih.gov
Significance of this compound in Contemporary Scientific Disciplines
The significance of DALM stems from a unique combination of properties that distinguish it from its parent compound, luminol, and other chemiluminescent agents. A key feature is its ability to produce long-lasting chemiluminescence—for more than 52 hours in microgram quantities—when treated with hydrogen peroxide at a pH range of 6.5 to 12.0, all without a catalyst. nih.govtandfonline.com This sustained emission at a physiological pH (6.8-7.4) makes it a potentially valuable tool in cellular and biochemical research. nih.gov
One of the primary applications envisioned for DALM is the detection of free radicals and peroxides. nih.gov Its long-term, stable electron spin resonance spectrum further underscores its utility in studying radical species. nih.gov Beyond its role as a free radical scavenger, DALM has been identified as a key material in the development of thermochemiluminescent (TCL) dosimetry. researchgate.net This technique is used to determine the specific absorption rate (SAR) of nonionizing electromagnetic radiation, with DALM being the best material for this purpose to date due to its thermal response. researchgate.net Furthermore, its characterization as a "synthetic electron and nonradiative transfer biopolymer" in research funded by the Department of Defense highlights its importance in specialized materials science. dtic.milpsu.edu
Scope and Research Trajectories of this compound Studies
The initial research on DALM set a clear trajectory for its application in detecting free radicals and peroxides in biological systems. nih.gov Subsequent research has expanded on this, particularly in the field of radiofrequency radiation dosimetry. researchgate.net A significant challenge in this area has been the standardization of DALM's synthesis and its thermal response constant. researchgate.net
To address this, a notable research trajectory has been the development of a biosynthetic method for producing the polymer. A genetically engineered Escherichia coli bacterium (JM109/pIC20RNR1.1) was developed to produce DALM via a fermentation process, aiming to overcome inconsistencies in chemical synthesis. researchgate.net Another area of investigation involves its properties as a microwave-absorbing biopolymer, which can induce intense flashes of light, sound, and electrical discharge when exposed to pulsed microwave radiation, suggesting potential biomedical applications such as the targeted killing of microbes or cells. mdpi.com The continued interest from governmental bodies, such as the Department of Defense, in its properties as a functional biopolymer suggests that research into its unique electronic and energy transfer capabilities remains a priority. dtic.milpsu.edu
Data Tables
Table 1: Chemical Properties of this compound (DALM)
| Property | Value | Source |
| CAS Number | 126815-81-4 | mdpi.com |
| Chemical Formula | C17H19N5O5 | mdpi.com |
| Molecular Weight | 373.36 g/mol | mdpi.com |
| IUPAC Name | 5-amino-2,3-dihydrophthalazine-1,4-dione (S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate | mdpi.com |
| Synonyms | DALM | mdpi.com |
| Appearance | Orange-brown anionic polymer | nih.gov |
| Solubility | Water soluble above pH 5.0; insoluble at or below pH 5.0 | nih.gov |
Table 2: Summary of Key Research Findings on this compound (DALM)
| Research Finding | Significance/Application | Source |
| Catalyst-Free Chemiluminescence | Luminesces with hydrogen peroxide at pH 6.5-12.0 without a catalyst. | nih.gov |
| Sustained Light Emission | Produces high levels of chemiluminescence for over 52 hours. | nih.govtandfonline.com |
| Physiological pH Activity | Long-term chemiluminescence at pH 6.8-7.4. | nih.gov |
| Free Radical Detection | Identified as a potentially useful reagent for detecting free radicals and peroxides. | nih.gov |
| Thermochemiluminescent Dosimetry | Used to measure the specific absorption rate (SAR) of radiofrequency radiation. | researchgate.net |
| Biosynthesis | A genetically engineered E. coli has been developed for biosynthetic production. | researchgate.net |
| Microwave Interaction | Enhances light, sound, and electrical discharge under pulsed microwave radiation. | mdpi.com |
| Electron Transfer Properties | Characterized as a synthetic electron and nonradiative transfer biopolymer. | dtic.milpsu.edu |
Structure
2D Structure
Properties
CAS No. |
126815-81-4 |
|---|---|
Molecular Formula |
C17H19N5O5 |
Molecular Weight |
373.36 |
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;5-amino-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O3.C8H7N3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3,7,12H,4,10-11H2,(H,13,14);1-3H,9H2,(H,10,12)(H,11,13)/t7-;/m0./s1 |
InChI Key |
RJGOMFVTRMUHDP-FJXQXJEOSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O.C1=CC(=C(C=C1CC(C(=O)O)N)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diazoluminolmelanin; DALM; |
Origin of Product |
United States |
Synthetic Strategies and Structural Engineering of Diazoluminolmelanin
Chemo-Synthetic Pathways for Diazoluminolmelanin Production
The primary chemo-synthetic route for producing this compound is a multi-step process that combines principles of diazotization and coupling reactions, traditionally used in the synthesis of azo dyes, with biopolymer chemistry. frontiersin.orgnih.gov This method allows for the covalent linkage of a light-emitting molecule (luminol) to a melanin-like polymer backbone. frontiersin.org
Diazotization and Coupling Reactions in Biopolymer Synthesis
Diazotization is a chemical process wherein a primary aromatic amine reacts with a nitrous acid source, typically at low temperatures, to form a diazonium salt. nih.gov These salts are highly reactive intermediates. In the context of biopolymer synthesis, a diazonium salt can be prepared from a functional molecule and then coupled to a polymer chain that has suitable sites for an electrophilic substitution reaction. nih.gov
In the synthesis of this compound, this involves the diazotization of an aromatic amine, which is then coupled to a pre-formed polymer. frontiersin.org The coupling reaction forms a stable azo bond (-N=N-), which links the two components. nih.gov The efficiency and properties of the final polymer can be influenced by reaction conditions such as pH and temperature. nih.gov
Precursor Chemistry and Functional Group Integration (e.g., Luminol (B1675438) and 3-Amino-L-tyrosine Derivatives)
The synthesis of this compound specifically utilizes luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) and 3-amino-L-tyrosine as its key precursors. frontiersin.org
3-Amino-L-tyrosine: This amino acid derivative serves as the monomer for the melanin-like backbone of the biopolymer. In the presence of a diazotizing agent, 3-amino-L-tyrosine can polymerize to form a poly(3-amino-L-tyrosine) structure. This polymer provides the structural framework of this compound. alliedacademies.org
Luminol: This compound is responsible for the characteristic chemiluminescence of this compound. Luminol contains a primary amine group that can be diazotized. The resulting luminol diazonium salt is then coupled to the poly(3-amino-L-tyrosine) backbone. frontiersin.orgalliedacademies.org
| Precursor | Role in Synthesis | Resulting Functional Group |
| 3-Amino-L-tyrosine | Monomer for the polymer backbone | Forms a melanin-like poly(3-amino-L-tyrosine) chain. alliedacademies.org |
| Luminol | Provides chemiluminescent properties | Covalently linked to the polymer via an azo bond. frontiersin.org |
Bio-Synthetic Routes and Engineered Biopolymer Production
While the final coupling step to create this compound is chemical, biosynthetic methods can be employed to produce the melanin-like precursor polymer. This leverages microbial systems to create the biopolymer backbone from simple carbon sources, offering a more sustainable and controllable production method. mdpi.com
Microbial Host Systems for this compound Biosynthesis
The biosynthesis of the poly(3-amino-L-tyrosine) backbone of this compound can be achieved using engineered microbial hosts. Escherichia coli is a commonly used chassis for producing melanin (B1238610) and its precursors due to its well-understood genetics and metabolism. d-nb.infod-nb.infonih.gov
The general strategy involves engineering E. coli to overproduce the precursor molecule, L-tyrosine. d-nb.info This can be followed by the expression of a tyrosinase enzyme, which catalyzes the oxidation and subsequent polymerization of L-tyrosine or its derivatives into a melanin-like polymer. frontiersin.orgnih.gov While direct microbial synthesis of this compound has not been extensively reported, the production of the aminomelanin core has been demonstrated in mammalian cell lines like HL-60, B16 melanoma, and RAW 264.7 macrophages. nih.gov These cells can synthesize an aminomelanin from which DALM can be subsequently formed. nih.gov
| Microbial Host/Cell Line | Precursor Produced | Key Engineering Aspect |
| Escherichia coli | L-tyrosine, Melanin-like polymers | Heterologous expression of tyrosinase genes, metabolic engineering of the L-tyrosine pathway. d-nb.infod-nb.info |
| HL-60 Myeloid Leukemia Cells | Aminomelanin (AM) | Intracellular synthesis of the melanin precursor. nih.gov |
| B16 Melanoma Cells | Aminomelanin (AM) | Intracellular synthesis of the melanin precursor. nih.gov |
| RAW 264.7 Macrophages | Aminomelanin (AM) | Intracellular synthesis of the melanin precursor. nih.gov |
Genetic Engineering Approaches for Enhanced Biopolymer Yields
To improve the yield of the melanin-like precursor in microbial systems, several genetic engineering strategies can be applied. These focus on increasing the availability of the L-tyrosine monomer and efficiently polymerizing it.
Overexpression of Tyrosinase: Introducing and overexpressing a heterologous tyrosinase gene, such as melA from Rhizobium etli, in E. coli can significantly enhance the conversion of L-tyrosine to melanin. d-nb.infod-nb.info
Metabolic Engineering of L-tyrosine Pathway: Modifying the host's metabolic pathways to channel more carbon flux towards L-tyrosine synthesis is a key strategy. This can involve the overexpression of feedback-resistant versions of enzymes in the shikimate pathway, which is the precursor pathway for aromatic amino acids. d-nb.info
CRISPR-based Gene Editing: Advanced genetic tools like CRISPR can be used to precisely edit the host genome to knock out competing pathways or to integrate the necessary genes for precursor and polymer synthesis directly into the chromosome for stable expression. alliedacademies.org
Pathway Optimization: Engineering the biosynthetic pathway to utilize alternative and cheaper feedstocks, such as glycerol (B35011) or glucose, for melanin production can make the process more economically viable. d-nb.info
| Genetic Engineering Strategy | Target | Outcome |
| Heterologous Gene Expression | Tyrosinase gene (melA) | Increased conversion of L-tyrosine to melanin. d-nb.infod-nb.info |
| Metabolic Pathway Engineering | Shikimate pathway enzymes | Enhanced production of the L-tyrosine precursor. d-nb.info |
| Gene Editing (e.g., CRISPR) | Competing metabolic pathways | Reduced carbon loss to byproducts, increased precursor availability. alliedacademies.org |
| Feedstock Valorization | Carbon utilization pathways | Ability to produce the biopolymer from low-cost substrates like glycerol. d-nb.info |
Advanced Structural Characterization of Polymeric Architecture
Due to the complex and somewhat heterogeneous nature of this compound, a combination of analytical techniques is required to characterize its structure. The polymer is known to be complex, consisting of more than one type of polymeric product. alliedacademies.org
Investigations into the structure of this compound and the related polymer, poly-3-AT, have employed various methods: alliedacademies.org
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to probe the local chemical environment of the atoms within the polymer, providing insights into its monomeric composition and linkages. alliedacademies.orgresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the polymer, confirming the incorporation of luminol and the presence of azo linkages.
Chromatography and Electrophoresis: These separation techniques are used to separate the different polymeric products within the synthesized material, allowing for the analysis of individual components. alliedacademies.org
Computational modeling has also been used to understand the structure and properties of this compound. Phenol (B47542) oligomers have been used as a model for the polymer's backbone to study its electronic structure and how it relates to the material's luminescent properties. nih.govdtic.mil These studies suggest that the polymer backbone has a polyphenylene-like linkage. alliedacademies.org
| Characterization Technique | Information Obtained |
| NMR Spectroscopy | Monomer composition and linkage analysis. alliedacademies.orgresearchgate.net |
| Mass Spectrometry | Molecular weight and fragment analysis. alliedacademies.org |
| Chromatography/Electrophoresis | Separation and analysis of polymer components. alliedacademies.org |
| Computational Modeling | Prediction of electronic structure and conformation. nih.govdtic.mil |
Polymeric Backbone Analysis and Oligomeric Modeling
The foundational structure of this compound is a polytyrosine backbone. dtic.milsmolecule.com This polymer is derived from the diazotization reaction between luminol (5-amino-2, 3-dihydro-1, 4-phthalazinedione) and 3-amino-L-tyrosine. nih.gov The resulting compound is an orange-brown anionic polymer. nih.gov
Computational and theoretical models have been crucial in understanding the structure of DALM, especially since detailed experimental information on its molecular structure has been limited. dtic.mil Phenol oligomers have been employed as a foundational model to study the electronic properties of DALM's backbone. dtic.mil This approach is justified by the strong resemblance of the proposed polytyrosine backbone to the phenyl oligomeric units found in the conjugated polymer poly(p-phenylene) (PPP). dtic.mil
Research indicates that the electronic structure of the DALM backbone is significantly influenced by the torsion angle between adjacent phenyl rings. dtic.mil Theoretical treatments have utilized the polytyrosine system as the starting point for modeling. dtic.mil Studies on phenol oligomers have revealed that the torsion angle between neighboring rings is approximately 55 degrees. dtic.mil Interestingly, these neighboring rings fluctuate with relative freedom around the minimum energy structure's angle and are unlikely to become co-planar. This steric control is a key aspect of its electronic properties. dtic.mil Furthermore, investigations into longer phenol oligomers suggest that the influence of monomers on each other diminishes with distance, causing the oligomer to behave like a series of 1,1'-dihydroxybiphenyl units. dtic.mil
The similarities in electronic processes between phenol and tyrosine oligomers suggest that phenol oligomers are a reasonable approximation for the tyrosine backbone of DALM. dtic.mil Orbital amplitude plots for both phenol and biphenol (1,1'-dihydroxybiphenyl) show that the Highest Occupied Molecular Orbital (HOMO) is π-like and the Lowest Unoccupied Molecular Orbital (LUMO) is π*-like, a common feature in many conjugated polymers. dtic.mil
| Modeling Parameter | Finding | Source |
| Backbone Model | Phenol oligomers used to model the polytyrosine backbone. | dtic.mil |
| Key Structural Feature | Torsion angle between neighboring phenyl rings strongly influences electronic structure. | dtic.mil |
| Predicted Torsion Angle | Approximately 55° between neighboring rings in head-to-tail phenol oligomers. | dtic.mil |
| Excited State Geometry | Torsion angles may decrease in an excited state, altering electron delocalization. | dtic.mil |
| Oligomer Behavior | Longer chains behave as a series of 1,1'-dihydroxybiphenyl moieties. | dtic.mil |
Covalent and Non-Covalent Luminol Integration Mechanisms
The integration of luminol moieties into the polytyrosine backbone is a critical aspect of DALM's structure and function. Evidence suggests that luminol can be attached to the polymer backbone through two primary mechanisms: covalent bonding and non-covalent interactions, such as a drug-receptor type interaction. dtic.mil
The synthesis of DALM can be achieved through both biosynthetic pathways and conventional chemical synthetic techniques like diazotization. nih.govdtic.mil The chemical synthesis involves a diazotization reaction with luminol and 3-amino-L-tyrosine. nih.gov Biosynthetically, DALM can be produced in certain cell lines. For instance, research has shown that B16 melanoma cells, HL-60 myeloid leukemia cells, and RAW 264.7 macrophages are capable of producing aminomelanin (AM), which serves as a core molecule for subsequent DALM synthesis. nih.gov
It is noteworthy that the presence of luminol is not an absolute requirement for luminescence in this system. dtic.mil Phenol itself has demonstrated prolonged phosphorescent behavior. dtic.mil This suggests that while luminol is a key component for the specific properties of DALM, the backbone itself plays a significant role in the molecule's luminescent capabilities. The proposed mechanism of luminescence in DALM involves an excitation of the backbone with subsequent energy transfer to the luminol moiety. dtic.mil
| Integration Mechanism | Description | Source |
| Covalent Bonding | Luminol is chemically bonded to the polytyrosine backbone. | dtic.mil |
| Non-Covalent Interaction | Luminol attaches through weaker forces, akin to a drug-receptor interaction. | dtic.mil |
| Synthesis Method | Can be prepared biosynthetically or via chemical synthesis (diazotization). | nih.govdtic.mil |
Redox Chemistry and Radical Scavenging Mechanisms of Diazoluminolmelanin
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy, a powerful technique for the detection and characterization of paramagnetic species, has been instrumental in elucidating the free radical nature of Diazoluminolmelanin (DALM). This synthetic polymer, derived from the diazotization reaction of luminol (B1675438) and 3-amino-L-tyrosine, exhibits a stable and long-lasting ESR spectrum, indicating the presence of intrinsic free radicals. nih.gov
Analysis of Stable Free Radical Content in this compound
The dried form of this compound generates a persistent ESR signal, confirming the presence of a stable population of organic free radicals within its polymeric structure. nih.gov This inherent paramagnetic character is a key feature of many melanin (B1238610) compounds, both natural and synthetic. The ESR spectra of synthetic melanins are often characterized by a single, broad line, which suggests a high density of unpaired electrons in a complex environment. The analysis of the g-value and linewidth of the ESR spectrum provides insights into the nature of the radical species and their local environment. In synthetic melanins, these signals are typically attributed to semiquinone-type radicals, which are stabilized by the extensive conjugated system of the polymer.
The concentration of these stable free radicals can be quantified using ESR spectroscopy by comparing the integral intensity of the sample's spectrum to that of a standard with a known spin concentration. This quantitative analysis is crucial for understanding the radical scavenging capacity of the material.
Table 1: Illustrative ESR Spectral Parameters for Synthetic Melanins
| Parameter | Typical Value Range | Significance |
| g-value | 2.0030 - 2.0050 | Helps identify the type of free radical (e.g., carbon-centered, oxygen-centered). |
| Linewidth (ΔH) | 4 - 8 Gauss | Provides information about the interactions between unpaired electrons and their surroundings. |
| Spin Density | Varies | Correlates with the concentration of stable free radicals. |
Note: This table provides typical values for synthetic melanins and is for illustrative purposes. Specific values for this compound would require dedicated experimental measurement.
Dynamics of Radical Formation and Quenching Processes
The stable free radicals within this compound are not static entities but are involved in dynamic processes of formation and quenching. These dynamics are fundamental to its antioxidant activity. The interaction of DALM with external radical species can lead to a decrease in its ESR signal intensity, indicating that the intrinsic radicals are participating in quenching reactions.
The kinetics of these quenching processes can be studied by monitoring the time-dependent changes in the ESR spectrum upon introduction of a radical source. The rate of decay of the ESR signal provides information about the efficiency of the radical scavenging process. Conversely, exposure to certain stimuli, such as UV radiation, can lead to the formation of new radical species, which can also be monitored by ESR.
The free radical scavenging properties of melanins are complex and can occur through several mechanisms, including:
Electron Transfer: Melanin can donate an electron to a radical, thereby neutralizing it.
Hydrogen Atom Transfer: The phenolic hydroxyl groups present in the melanin structure can donate a hydrogen atom to a radical species.
Radical Adduct Formation: Some highly reactive radicals can add directly to the melanin polymer. nih.gov
Understanding these dynamic processes is essential for evaluating the potential of this compound as a protective agent against oxidative stress.
Interaction with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
This compound exhibits significant reactivity towards both Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), which are highly reactive molecules implicated in cellular damage and various pathological conditions. This reactivity forms the basis of its potential as a chemiluminescent probe and an antioxidant.
Mechanisms of Peroxide Detection and Scavenging
A hallmark property of this compound is its ability to produce sustained, high-level chemiluminescence upon interaction with hydrogen peroxide. nih.gov This reaction occurs at physiological pH (ranging from 6.5 to 12.0) and, notably, does not require the presence of a catalyst, which is often necessary for luminol-based chemiluminescence. nih.gov
The underlying mechanism involves the oxidation of the luminol moieties within the DALM polymer by hydrogen peroxide. This oxidation process generates an excited-state aminophthalate dianion, which then decays to the ground state, releasing energy in the form of light. The sustained nature of the chemiluminescence, lasting for over 52 hours from microgram quantities, suggests a slow and continuous reaction with peroxide, making it a potentially useful reagent for the long-term detection of peroxide in biological systems. nih.gov
The reaction with peroxides is not only a detection mechanism but also a scavenging one. By reacting with and consuming peroxides, this compound effectively neutralizes these harmful ROS. The efficiency of this scavenging activity can be quantified by measuring the decay of peroxide concentration over time in the presence of DALM.
Comparative Analysis with Traditional Antioxidant Systems
To contextualize the antioxidant potential of this compound, it is useful to compare its activity with that of well-established antioxidant compounds. While direct comparative studies on DALM are limited, the broader class of synthetic melanins has been shown to possess potent radical scavenging capabilities.
For instance, studies on other synthetic melanins have demonstrated their ability to scavenge peroxynitrite, a potent RNS. nih.gov This interaction leads to a reduction in the formation of 3-nitrotyrosine, a marker of peroxynitrite-induced damage. nih.gov This suggests that this compound, as a synthetic melanin, may also be an effective scavenger of RNS.
Table 2: Conceptual Comparison of Antioxidant Properties
| Antioxidant System | Primary Mechanism(s) | Scavenging Targets | Notes |
| This compound | Electron/Hydrogen Atom Donation, Radical Adduct Formation | Peroxides, Superoxide (inferred), Peroxynitrite (inferred) | Possesses intrinsic stable free radicals; acts as a chemiluminescent probe for peroxides. |
| Ascorbic Acid (Vitamin C) | Hydrogen Atom Donation | Superoxide, Hydroxyl Radical, Peroxyl Radicals | Water-soluble; can exhibit pro-oxidant activity in the presence of metal ions. |
| Trolox (Vitamin E analog) | Hydrogen Atom Donation | Peroxyl Radicals | Lipid-soluble; primarily protects cell membranes from lipid peroxidation. |
| Superoxide Dismutase (SOD) | Enzymatic Dismutation | Superoxide Radical | Catalytically converts superoxide to hydrogen peroxide and oxygen. |
| Catalase | Enzymatic Decomposition | Hydrogen Peroxide | Catalytically converts hydrogen peroxide to water and oxygen. |
This table provides a conceptual framework for comparison. Direct experimental comparisons of this compound with these antioxidants are needed for a definitive assessment.
The antioxidant activity of melanins is attributed to their polymeric and polyanionic nature, which allows for the delocalization and stabilization of unpaired electrons, as well as the presence of numerous redox-active functional groups. This multifaceted chemical structure enables them to interact with a wide range of radical species, potentially offering a broader spectrum of protection compared to some traditional small-molecule antioxidants.
Advanced Analytical Methodologies and Biosensing Principles for Diazoluminolmelanin Based Systems
Principles of Chemiluminescent Assays for Analytical Applications
Chemiluminescent reactions are valuable in analytical chemistry due to their high sensitivity and low background signal. shimadzu.com These assays are based on the emission of light from a chemical reaction, where an analyte of interest either participates in, catalyzes, or inhibits the light-producing reaction. The intensity of the emitted light can be correlated to the concentration of the analyte. For DALM, its inherent ability to produce light upon oxidation forms the basis of its use in such assays. nih.gov
Detection of Oxidants and Free Radicals in Chemical Systems
A key application of Diazoluminolmelanin is the detection of oxidants and free radicals. nih.gov Unlike its precursor luminol (B1675438), which typically requires an alkaline environment and a catalyst (like metal ions or peroxidase) to produce significant light, DALM luminesces efficiently when treated with hydrogen peroxide in the absence of a catalyst across a broad pH range of 6.5 to 12.0. nih.govshimadzu.com This characteristic is particularly advantageous for studying chemical systems under physiological pH (6.8-7.4). nih.gov
The reaction with oxidants like hydrogen peroxide generates a high-intensity, long-lasting chemiluminescence, which has been observed to continue for more than 52 hours from microgram quantities of the polymer. nih.govresearchgate.net This sustained emission makes DALM a potentially useful reagent for the continuous monitoring of processes that generate free radicals and peroxides in biochemical and chemical preparations. nih.gov The dried polymer also exhibits a long-term, stable electron spin resonance spectrum, further indicating its interaction with free radical species. nih.gov
Signal Transduction Mechanisms in DALM-based Sensing
Signal transduction in DALM-based sensing involves the conversion of a chemical event—the interaction with an analyte—into a measurable optical signal (light). The fundamental mechanism is the oxidation of the luminol moieties within the polymer structure. This oxidation process creates an electronically excited intermediate, which then decays to a lower energy state by emitting a photon of light.
Further research into electrochemiluminescence (ECL) has provided more insight into its signal transduction capabilities. nih.gov Studies on DALM biosynthesized by Escherichia coli revealed both anodic (oxidation) and cathodic (reduction) ECL. nih.gov The ECL signal can be selectively enhanced by specific analytes. For instance, the presence of certain metal ions, such as silver (Ag+), mercury (Hg2+), and ruthenium (Ru3+), was found to specifically enhance the anodic ECL signal, suggesting a distinct interaction mechanism compared to luminol alone. nih.gov This specificity indicates that DALM-based platforms can be engineered for selective ion detection, where the metal ion interaction directly modulates the electrochemical and light-emitting properties of the polymer.
Development of Thermochemiluminescent and Electromagnetically Sensitive Sensing Platforms
Beyond simple chemical oxidation, DALM's luminescence can be induced or enhanced by thermal energy and electromagnetic fields, opening avenues for novel sensing platforms in dosimetry. nih.govdtic.mil This property is known as thermochemiluminescence (TCL). nih.gov
Fundamental Principles of Radiation-Induced Luminescence
The luminescence of DALM can be influenced by radio frequency (RF) and microwave radiation. nih.govdtic.mil Research conducted by the United States Air Force explored DALM's potential as a dosimeter for non-ionizing radiation. dtic.mil The underlying principle is that exposure to electromagnetic fields can increase the energy within the molecular structure of DALM, leading to enhanced luminescence. dtic.milresearchgate.net
Computational models suggest that the electronic structure of the polymer backbone, which resembles phenol (B47542) oligomers, is sensitive to thermal and field effects. dtic.milresearchgate.net The absorption of energy from an electromagnetic field can populate excited electronic states within the polymer, increasing the rate or intensity of the light-emitting decay process. Macroscopic imaging has shown a direct correlation between increased microwave power input and increased chemiluminescence from DALM. nih.gov This effect is also temperature-dependent, establishing the compound's thermochemiluminescent nature. nih.gov
Design Considerations for Environmental and Material Dosimetry (excluding human applications)
The unique properties of DALM have led to its investigation for creating dosimeters to measure radio frequency radiation exposure in materials and environmental settings. nih.gov A significant challenge in RF dosimetry is the lack of a simple, accurate, and inexpensive system comparable to thermoluminescent dosimeters used for ionizing radiation. nih.gov
The design of a DALM-based dosimeter involves embedding the polymer into a material or phantom. When the material is exposed to an RF field, the local specific absorption rate (SAR) of energy causes a temperature increase and direct field effects, which in turn increase the luminescence of DALM. nih.gov This light output can be measured and correlated back to the intensity of the RF field.
Key design considerations include:
Material Production: The difficulty in producing consistent TCL materials was a significant hurdle. This has been addressed by developing genetically engineered E. coli that can produce DALM through a controlled fermentation process, ensuring a more reliable supply. nih.gov
Structural Analysis: A challenge in converting the luminescent signal into a precise SAR value stems from the difficulty in determining the exact structure of the DALM polymer. nih.gov Theoretical modeling is used to understand the relationship between the polymer's conformation and its luminescent properties when subjected to electric and magnetic fields. dtic.mil
Signal Stability: Theoretical models have been developed to explain how DALM can provide a stable display of energy disposition in phantoms across a wide frequency range (2.06 GHz to 35 GHz) without significant disruption from thermal conduction or convection. nih.gov
Future Research Directions and Emerging Applications of Diazoluminolmelanin
Exploration of Novel Synthetic Modifications for Enhanced Properties
The inherent properties of diazoluminolmelanin, while promising, can be further tailored and enhanced through strategic synthetic modifications. The initial synthesis involves a diazotization reaction, and alterations to this core process could yield derivatives with improved stability, solubility, and luminescent quantum yields. nih.gov Research efforts are directed towards understanding the relationship between the polymer's structure and its luminescent characteristics to guide these modifications.
One area of exploration is the modification of the polytyrosine backbone. dtic.mil Computational studies have indicated that the electronic structure of DALM, which is modeled using phenol (B47542) oligomers, is heavily dependent on the torsion angle between adjacent phenyl rings. dtic.milresearchgate.net By introducing different functional groups onto the tyrosine or luminol (B1675438) moieties before polymerization, it may be possible to influence these torsion angles and, consequently, the electronic and luminescent properties of the resulting polymer.
Another avenue of research involves controlling the polymerization process to achieve more defined polymer lengths and structures. The current synthesis results in a complex mixture of polymeric products, which presents challenges for detailed characterization. dtic.mil The development of controlled polymerization techniques could lead to more homogeneous DALM variants with more predictable and reproducible properties. Furthermore, the production of DALM has been achieved using genetically engineered Escherichia coli, opening the door to biosynthetic modifications that could introduce novel functionalities. nih.gov
Table 1: Potential Synthetic Modifications and Targeted Property Enhancements
| Modification Strategy | Precursor Compound(s) | Targeted Property Enhancement |
| Functional group substitution | Modified 3-amino-L-tyrosine, Modified luminol | Altered solubility, Enhanced quantum yield, Tunable emission wavelength |
| Controlled polymerization | 3-amino-L-tyrosine, Luminol | Defined molecular weight, Improved structural homogeneity, Predictable luminescence |
| Biosynthetic engineering | Genetically modified E. coli | Incorporation of non-natural amino acids, Introduction of new functionalities |
Integration of this compound into Hybrid Material Systems
The unique responsiveness of this compound to external stimuli, such as electromagnetic fields and temperature, makes it an ideal candidate for integration into hybrid material systems. dtic.mil Such integration could lead to the development of advanced sensors, smart materials, and biomedical devices.
One promising application is the development of highly sensitive biosensors. The long-term chemiluminescence of DALM at physiological pH (6.8-7.4) makes it a useful reagent for detecting free radicals and peroxides in cellular and biochemical preparations. nih.gov By immobilizing DALM on solid supports or incorporating it into hydrogels, robust and reusable sensors for reactive oxygen species (ROS) could be fabricated.
Furthermore, the interaction of DALM with microwave radiation, which results in increased luminescence, is being explored for dosimetry applications. dtic.milnih.gov Integrating DALM into phantom materials that mimic human tissue could provide a visual and quantifiable measure of specific absorption rate (SAR) from radiofrequency radiation. nih.gov The development of such materials would be invaluable for assessing the safety of wireless communication technologies and for therapeutic applications of microwave energy.
Hybrid systems combining DALM with other functional materials, such as nanoparticles or conductive polymers, could also unlock new capabilities. For instance, coupling DALM with plasmonic nanoparticles could enhance its luminescent output through surface plasmon resonance effects. Similarly, blending DALM with conductive polymers could lead to novel electro-optical materials where the luminescence can be modulated by an applied voltage.
Advanced Characterization Techniques for Understanding Complex Interactions
A significant hurdle in the advancement of this compound research has been the difficulty in determining its precise molecular structure. nih.govdtic.mil The complex, polymeric nature of DALM, which consists of more than one type of polymeric product, necessitates the use of a suite of advanced characterization techniques to unravel its structural intricacies and understand its interactions with its environment. dtic.mil
Techniques such as chromatographic and electrophoretic separations have been employed to investigate the components of the DALM polymer mixture. dtic.mil To gain deeper insights into its structure, researchers are turning to more sophisticated methods.
Table 2: Advanced Characterization Techniques for this compound
| Technique | Information Gained |
| Solid-State Nuclear Magnetic Resonance (NMR) | Provides information on the local chemical environment and connectivity of atoms within the insoluble polymer. mdpi.com |
| Mass Spectrometry (e.g., MALDI-TOF) | Can help determine the molecular weight distribution of the polymer chains and identify repeating units. dtic.milmdpi.com |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Used to characterize the stable free radicals present in the dried polymer, which are related to its luminescent properties. nih.govmdpi.com |
| X-ray Photoelectron Spectroscopy (XPS) | Can determine the elemental composition and chemical states of the atoms on the polymer's surface. |
| Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) | Enable visualization of the polymer's morphology and structure at the nanoscale. |
These advanced techniques, when used in combination, can provide a more complete picture of the structure of DALM. This detailed structural information is crucial for understanding the mechanisms behind its luminescence and for guiding the rational design of new DALM-based materials.
Theoretical Predictions for Untapped Luminescent Behaviors
Computational modeling has been instrumental in developing a foundational understanding of the luminescent properties of this compound. dtic.mil Given the challenges in experimental characterization, theoretical predictions offer a powerful tool to explore potential luminescent behaviors that have yet to be observed.
The focus of much of the theoretical work has been on modeling the electronic structure of the DALM backbone using phenol oligomers. dtic.milresearchgate.net These studies have revealed a strong dependence of the electronic properties, including the HOMO-LUMO gap, on the torsional angles between the phenyl rings. dtic.mil Future theoretical work could expand on these models to include the luminol moiety explicitly and to simulate the energy transfer processes between the backbone and the luminescent group.
Quantum mechanical and molecular dynamics (QM/MD) simulations can be employed to predict how the luminescent properties of DALM might be affected by various environmental factors. dtic.mil For example, simulations could explore the influence of solvent polarity, pH, and the presence of specific ions on the chemiluminescence spectrum and quantum yield. dtic.mil These predictions could guide experiments aimed at developing DALM-based sensors for specific analytes.
Furthermore, theoretical models can be used to explore more exotic luminescent phenomena. For instance, the possibility of DALM exhibiting mechanoluminescence (light emission in response to mechanical stress) or electroluminescence (light emission in response to an electric current) could be investigated through computational simulations. These theoretical explorations can open up entirely new avenues for the application of this versatile biopolymer.
Challenges and Opportunities in this compound Research
The field of this compound research is ripe with both challenges and opportunities. Overcoming the existing hurdles will be key to unlocking the full potential of this fascinating material.
Challenges:
Structural Complexity: The primary challenge remains the elucidation of the detailed molecular structure of DALM. nih.govdtic.mil Its polymeric and heterogeneous nature makes it difficult to characterize using conventional analytical techniques.
Controlled Synthesis: Developing synthetic methods to produce DALM with well-defined molecular weights and structures is a significant hurdle. dtic.mil
Understanding Luminescence Mechanism: While it is known that DALM's luminescence is related to its interaction with reactive oxygen species and electromagnetic fields, the precise quantum mechanical mechanisms are not yet fully understood. dtic.mil
Opportunities:
Advanced Dosimetry: The sensitivity of DALM's luminescence to microwave radiation presents a major opportunity for the development of accurate and sensitive dosimeters for non-ionizing radiation. nih.gov
Cellular Imaging and Sensing: Its ability to luminesce under physiological conditions makes it a promising candidate for in vitro and potentially in vivo imaging of cellular processes involving free radicals. nih.gov
Smart Materials: The responsiveness of DALM to multiple stimuli (temperature, electromagnetic fields) opens up possibilities for its use in the creation of "smart" materials that can sense and react to their environment. dtic.mil
Biocompatible Electronics: As a biopolymer, DALM could find applications in the development of biocompatible and biodegradable electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
